molecular formula C18H15ClN4O3 B7544568 N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide

N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide

Cat. No. B7544568
M. Wt: 370.8 g/mol
InChI Key: IFLLEYOEMGYAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBO-PMD or PMDP and is a member of the oxadiazole family.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways and enzymes involved in cell growth, proliferation, and survival. It has also been found to interact with DNA and induce DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has been found to have various biochemical and physiological effects. Some of the effects include:
1. Induction of apoptosis and cell cycle arrest in cancer cells.
2. Reduction of oxidative stress and inflammation in neurodegenerative diseases.
3. Inhibition of growth and biofilm formation in bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide in lab experiments include its high purity, stability, and specificity. However, the limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide. Some of the directions include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the potential applications of the compound in other fields of scientific research.
4. Clinical trials to evaluate the safety and efficacy of the compound as a therapeutic agent.
Conclusion:
N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications as an anticancer, neuroprotective, and antimicrobial agent make it a valuable compound for further investigation. However, more studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide involves the reaction of 2-chlorobenzylamine with 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide in high purity.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include:
1. Cancer Research: N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has shown potential as an anticancer agent. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
2. Neurodegenerative Diseases: N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to reduce oxidative stress and inflammation, which are the major contributors to the pathogenesis of these diseases.
3. Infectious Diseases: N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide has shown potential as an antimicrobial agent against various bacterial and fungal strains. It has been found to inhibit the growth and biofilm formation of these pathogens.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-11-22-23-18(26-11)12-6-8-14(9-7-12)21-17(25)16(24)20-10-13-4-2-3-5-15(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLLEYOEMGYAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide

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